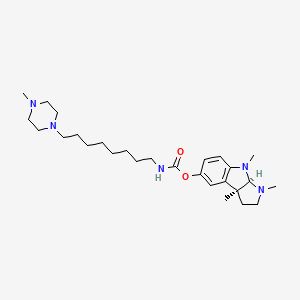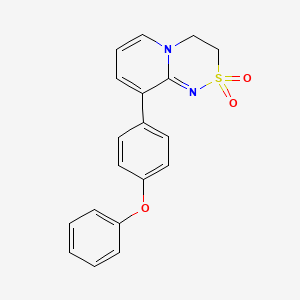
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromones. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Methylation: Using methyl iodide or dimethyl sulfate.
Hydrochloride formation: By reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Purification processes: Including crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel derivatives: For studying structure-activity relationships.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme inhibition: Studying the compound’s effect on various enzymes.
Cell signaling: Investigating its role in cellular pathways.
Medicine
Therapeutic potential: As potential drugs for treating various diseases.
Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion.
Industry
Material science: As precursors for advanced materials.
Agriculture: Potential use as agrochemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:
Molecular targets: Such as enzymes, receptors, or ion channels.
Pathways involved: Including inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
Structural features: The presence of specific substituents such as methoxy, methyl, and piperidinylmethyl groups.
Biological activity: Unique interactions with molecular targets compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
138833-31-5 |
|---|---|
Formule moléculaire |
C24H28ClNO3 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
2-benzyl-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-17-22(15-18-9-5-3-6-10-18)28-24-19(23(17)26)11-12-21(27-2)20(24)16-25-13-7-4-8-14-25;/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3;1H |
Clé InChI |
OIWNWEZEWMVJKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






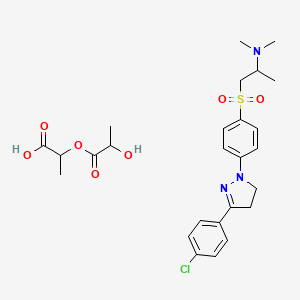
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
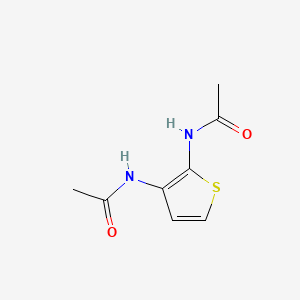
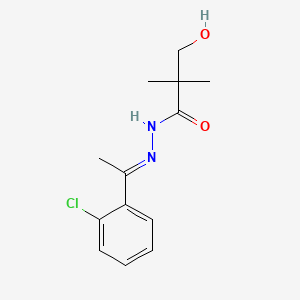

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)


